2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide
Brand Name: Vulcanchem
CAS No.: 6205-69-2
VCID: VC20750074
InChI: InChI=1S/C14H20N4O8/c1-6(19)16-11-13(25-9(4)22)12(24-8(3)21)10(5-23-7(2)20)26-14(11)17-18-15/h10-14H,5H2,1-4H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C14H20N4O8
Molecular Weight: 372.33 g/mol

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide

CAS No.: 6205-69-2

Cat. No.: VC20750074

Molecular Formula: C14H20N4O8

Molecular Weight: 372.33 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide - 6205-69-2

CAS No. 6205-69-2
Molecular Formula C14H20N4O8
Molecular Weight 372.33 g/mol
IUPAC Name [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H20N4O8/c1-6(19)16-11-13(25-9(4)22)12(24-8(3)21)10(5-23-7(2)20)26-14(11)17-18-15/h10-14H,5H2,1-4H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1
Standard InChI Key RMCFMPMNMQZHSF-DHGKCCLASA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide is a specialized carbohydrate derivative widely used in organic synthesis and glycobiology. This compound serves as a key intermediate for introducing azide functional groups into carbohydrate structures, enabling applications in click chemistry and glycoconjugate development. Below is a comprehensive analysis of its properties, synthesis, and applications, supported by data from peer-reviewed sources and chemical databases.

Structural Details

  • IUPAC Name: [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetoxy-6-azido-tetrahydropyran-2-yl]methyl acetate .

  • Molecular Formula: C₁₄H₂₀N₄O₈ .

  • Molecular Weight: 372.33 g/mol .

  • CAS Registry Number: 6205-69-2 .

Stereochemistry

The β-D-gluco configuration is critical, with stereochemical descriptors (2R,3S,4R,5R,6R) defining its spatial arrangement .

Physical Characteristics

PropertyValueSource
Melting Point167°C (decomposes)
Specific Rotation[α]²⁰/D = -43.0 to -48.0° (c=1 in chloroform)
AppearanceWhite to light yellow crystalline solid
StorageFrozen (<0°C) or refrigerated

Synthesis and Stability

The compound is synthesized through selective acetylation and azidation of glucosamine derivatives. Key steps include:

  • Acetylation: Protection of hydroxyl groups on glucosamine with acetyl moieties.

  • Azidation: Introduction of the azide group at the anomeric position .

Stability Considerations

  • Sensitive to heat and moisture, requiring storage at low temperatures .

  • Decomposes upon prolonged exposure to light or elevated temperatures .

Applications in Research

Glycoconjugate Synthesis

The azide group enables Huisgen 1,3-dipolar cycloaddition ("click chemistry") with alkynes, facilitating the construction of:

  • Glycoproteins for vaccine development .

  • Glycoarrays for studying carbohydrate-protein interactions .

Enzyme Inhibition Studies

Used to synthesize glycosyltriazole benzene sulfonamides, which inhibit carbonic anhydrases—a target for anticancer and antimicrobial therapies .

Biochemical Probes

Functionalized via click chemistry to create fluorescent or biotinylated tags for tracking glycans in cellular systems .

SupplierPurityPackaging OptionsPrice Range (USD)
AFG Bioscience≥97%1g, 5g$112–$322
TCI Chemicals>98.0%1g, 5g$138–$322

Quality Control Metrics

  • HPLC Purity: ≥97–98% .

  • Appearance Tests: Free-flowing powder without discoloration .

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